2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide
Description
This compound features a benzodioxol moiety linked via an acetamide group to a 4-(4-ethoxyphenyl)thiazol-2-yl substituent. Its synthesis typically involves coupling 2-(benzo[d][1,3]dioxol-5-yl)acetic acid with a 2-amino-thiazole derivative using activating agents like HATU and DIPEA in DMF, achieving moderate yields (~45%) .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-2-24-15-6-4-14(5-7-15)16-11-27-20(21-16)22-19(23)10-13-3-8-17-18(9-13)26-12-25-17/h3-9,11H,2,10,12H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCGKUGBKCVHRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole intermediate, which is then coupled with a thiazole derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetam
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on available literature.
Chemical Structure and Properties
This compound features a benzo[d][1,3]dioxole moiety linked to a thiazole group through an acetamide functional group. The molecular weight is approximately 475.5 g/mol , with notable lipophilicity indicated by an XLogP3 value of 3.6 , suggesting good membrane permeability which is crucial for biological activity .
Anticancer Activity
Research has highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing the benzo[d][1,3]dioxole nucleus have demonstrated cytotoxic effects against various cancer cell lines. In one study involving compounds with similar thiazole substitutions, it was reported that they induced apoptosis in cancer cells and suppressed tumor growth in vivo models . The mechanism appears to involve the activation of apoptotic pathways, although further studies are needed to elucidate the specific pathways engaged by this compound.
Enzyme Inhibition
The compound's interaction with various enzymes has been explored. Notably, it has shown weak inhibition against 5-lipoxygenase , suggesting a potential role in treating inflammatory diseases. However, the efficacy appears modest compared to more potent inhibitors available in the market.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| 5-Lipoxygenase Inhibition | Weak inhibition | |
| Anticancer Activity | Induces apoptosis | |
| Tumor Growth Suppression | Observed in animal models |
Case Studies and Research Findings
- Study on Apoptosis Induction : A study demonstrated that compounds similar to the target molecule could induce apoptosis in MCF cell lines, suggesting that structural modifications could enhance efficacy in cancer treatment .
- Inflammatory Mediator Production : The weak inhibition of 5-lipoxygenase indicates that while the compound may not be a strong anti-inflammatory agent, it could still contribute to reducing inflammatory mediator production in specific contexts.
- In Vivo Tumor Studies : In vivo studies have shown that derivatives can suppress tumor growth effectively when administered at appropriate dosages, indicating a pathway for further development into therapeutic agents for cancer .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Acetamide Derivatives
Key Observations:
- Substituent Effects : The ethoxyphenyl group in the target compound provides moderate lipophilicity compared to methoxy (4p) or fluoro (4q) analogs, balancing solubility and membrane permeability .
- Thiazole vs.
- Hybrid Structures : Compounds like ASN90 and multitarget ligands () demonstrate that piperazine or triazole additions broaden therapeutic scope but increase synthetic complexity .
Antimicrobial Activity :
- Acetamide derivatives with benzo[d]thiazol-sulfonyl groups (e.g., compounds 47–50 in ) exhibit potent antimicrobial activity against gram-positive bacteria (MIC < 1 µg/mL) and fungi. The target compound’s thiazole ring may confer similar activity, though the ethoxyphenyl group could alter spectrum or potency .
Enzyme Inhibition :
- ASN90 and LSN3316612 () target O-GlcNAcase, suggesting acetamide-containing compounds are viable for enzyme inhibition. The target compound’s benzodioxol-thiazole scaffold may interact with analogous enzymatic pockets .
- Compound 5d (), a benzothiazole-spiro derivative, showed notable anti-inflammatory activity (IC₅₀ = 2.8 µM), indicating structural parallels in modulating inflammatory pathways .
Physicochemical Properties
Table 2: Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
